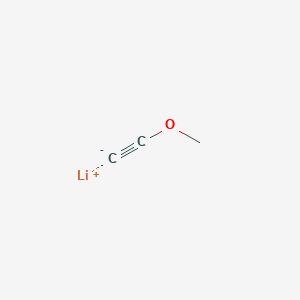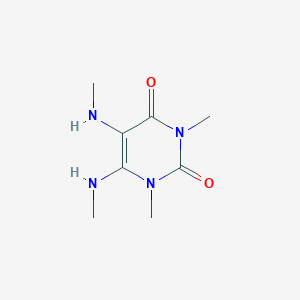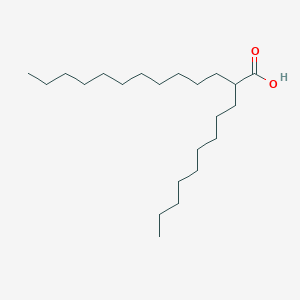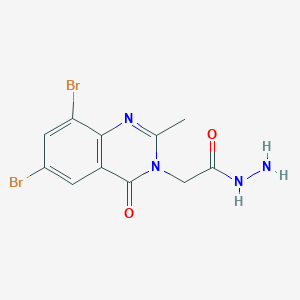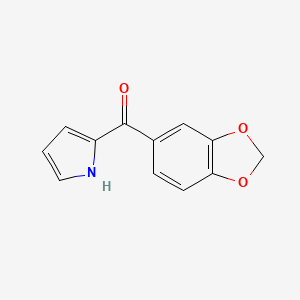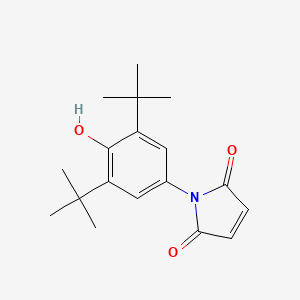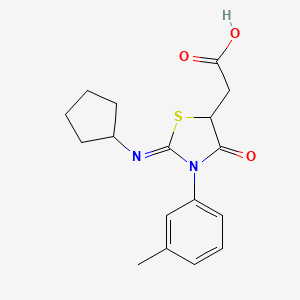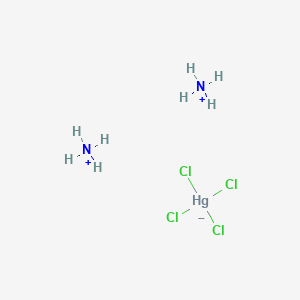
Ammonium mercuric chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium mercuric chloride is a chemical compound that consists of ammonium and mercuric chloride. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in scientific research due to its reactivity and ability to form complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium mercuric chloride can be synthesized through the reaction of mercuric chloride with ammonium chloride. The reaction typically occurs in an aqueous solution, where mercuric chloride (HgCl2) reacts with ammonium chloride (NH4Cl) to form this compound (NH4HgCl3). The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by combining mercuric chloride and ammonium chloride in large-scale reactors. The process involves dissolving both compounds in water and allowing them to react under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium mercuric chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide (HgO) and other mercury-containing compounds.
Reduction: It can be reduced to elemental mercury (Hg) under certain conditions.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium iodide (KI) are often employed.
Major Products Formed
Oxidation: Mercuric oxide (HgO) and other mercury oxides.
Reduction: Elemental mercury (Hg).
Substitution: Various mercury-containing compounds depending on the substituent.
Scientific Research Applications
Ammonium mercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological assays and experiments to study the effects of mercury on biological systems.
Medicine: It has been used in the past for its antiseptic properties, although its use has declined due to toxicity concerns.
Industry: It is utilized in the production of other mercury compounds and in certain industrial processes that require mercury.
Mechanism of Action
The mechanism of action of ammonium mercuric chloride involves its ability to interact with biological molecules and disrupt their normal functions. Mercury ions (Hg2+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects on cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Mercuric chloride (HgCl2): A highly toxic compound used in various industrial and laboratory applications.
Mercurous chloride (Hg2Cl2):
Mercuric oxide (HgO): Used in the production of mercury batteries and as a reagent in chemical synthesis.
Uniqueness
Ammonium mercuric chloride is unique due to its combination of ammonium and mercuric chloride, which imparts distinct properties and reactivity. Its ability to form complex structures and participate in a variety of chemical reactions makes it valuable in scientific research and industrial applications.
Properties
CAS No. |
33445-15-7 |
|---|---|
Molecular Formula |
Cl4H8HgN2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
diazanium;tetrachloromercury(2-) |
InChI |
InChI=1S/4ClH.Hg.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
InChI Key |
RVPGISIWDJGAAY-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].Cl[Hg-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


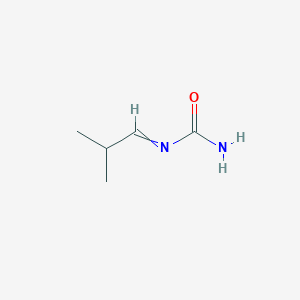
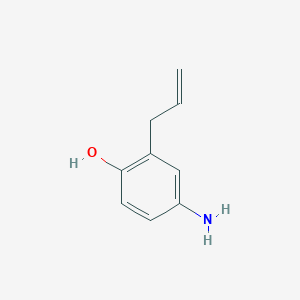


![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
